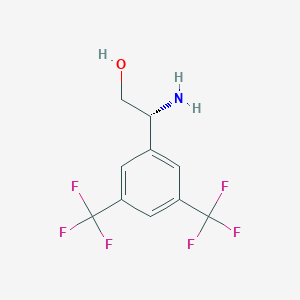

(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol

Description

(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral alcohol derivative featuring a 3,5-bis(trifluoromethyl)phenyl group attached to a β-amino ethanol backbone. This compound is critical in pharmaceutical synthesis, particularly as a chiral intermediate for NK1 receptor antagonists such as Aprepitant (Emend®) and Fosaprepitant (Ivemend®) . Its enantiomeric purity (≥99.7% ee) and structural rigidity, conferred by the electron-withdrawing trifluoromethyl groups, enhance its utility in asymmetric catalysis and drug development .

The molecular formula is C₁₀H₈F₆NO, with a molecular weight of 273.17 g/mol (CAS RN: 127852-28-2) . Industrial-scale production leverages biocatalytic asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using microbial strains like Leifsonia xyli HS0904 or Candida tropicalis 104, achieving high product concentrations (up to 150 g/L) and enantioselectivity (>99% ee) .

Properties

Molecular Formula |

C10H9F6NO |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

(2R)-2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(17)4-18)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2/t8-/m0/s1 |

InChI Key |

IKDVCMONKGAXHP-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CO)N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be catalyzed by whole cells of microorganisms such as Trichoderma asperellum or Lactobacillus kefir, which provide the necessary enzymes for the reaction . The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling, with the reaction being carried out at 30°C and 200 rpm .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol can be scaled up using recombinant Escherichia coli cells expressing the necessary enzymes. This method allows for high product concentration and productivity, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone.

Reduction: The compound can be reduced back to its alcohol form from the ketone.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral compound featuring amino and hydroxyl functional groups with a trifluoromethyl-substituted aromatic ring. It is used as an intermediate in synthesizing pharmaceuticals, particularly those targeting the neurokinin-1 receptor. This compound interacts with enzymes like NADPH-dependent carbonyl reductase, which facilitates asymmetric reductions crucial for producing chiral intermediates for pharmaceutical applications. this compound also has neuroprotective effects, making it useful in developing treatments for neurological disorders.

Applications

This compound is applied across several fields:

- Pharmaceutical Chemistry: It is a key intermediate for synthesizing aprepitant, a potent human neurokinin-1 (NK-1) receptor.

- Biocatalysis: It is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system. It is also used in the production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol in a polar organic solvent-aqueous medium.

- Asymmetric Reduction: It is used in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to acquire enantiomerically enriched alcohols. The resulting optically active isomer, 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE), is versatile in pharmaceutical synthesis .

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol exhibits biological activity through its interaction with enzymes such as NADPH-dependent carbonyl reductase. This interaction facilitates the asymmetric reduction of carbonyl compounds, making it a valuable intermediate in synthesizing neuroprotective agents and other pharmaceuticals.

Production of (S)-3,5-BTPE

- The carbonyl reductase derived from C. tropicalis 104 cells for BTAP reduction showed a cofactor preference for NADH .

- Under oxygen-deficient conditions, the NADH concentration increased by 2.2 times compared to oxygen-sufficient conditions .

- The deep eutectic solvent ChCl:T (1:1) enhances membrane permeability and prevents the leak of intracellular proteins, protecting enzymes .

Production of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. In the case of neurokinin-1 receptor antagonists, the compound blocks the receptor, preventing the binding of substance P and thereby reducing nausea and vomiting .

Comparison with Similar Compounds

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

- Structure : Differs only in stereochemistry at the chiral center.

- Applications : Intermediate for lipid-lowering agents targeting PCSK9 protein modulation .

- Synthesis : Similar biocatalytic methods but with S-selective reductases .

- Pricing : Comparable to the R-enantiomer at JPY 18,100/g (≥99% purity) .

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol

- Structure : Replaces trifluoromethyl groups with difluoro substituents.

- Applications : Intermediate in kinase inhibitors or antiviral agents .

- Key Differences : Reduced electron-withdrawing effects and lower molecular weight (173.16 g/mol ) .

| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| (R)-2-Amino-2-(3,5-bis(CF₃)phenyl)ethanol | C₁₀H₈F₆NO | 127852-28-2 | 273.17 | NK1 antagonists (Aprepitant) |

| (S)-1-[3,5-Bis(CF₃)phenyl]ethanol | C₁₀H₈F₆O | 225920-05-8 | 258.15 | Lipid-lowering agents |

| (R)-2-Amino-2-(3,5-F₂-phenyl)ethanol | C₈H₉F₂NO | 1212932-15-4 | 173.16 | Kinase inhibitors |

Physicochemical and Commercial Properties

- Thermal Stability : Bis(trifluoromethyl) derivatives exhibit higher thermal stability (decomposition >200°C) compared to difluoro analogues (<150°C) .

- Cost : Bis(trifluoromethyl) compounds are costlier (JPY 18,100/g ) due to complex synthesis, while difluoro derivatives are cheaper (∼JPY 3,700/g) .

Key Research Findings

Biocatalytic Superiority : (R)-3,5-BTPE synthesis via Leifsonia xyli HS0904 achieves 150 g/L product concentration, outperforming chemical methods (≤50% yield) .

Enantioselectivity : The R-enantiomer’s optical purity (>99.7% ee) is critical for minimizing off-target effects in NK1 antagonists .

Substituent Impact: Trifluoromethyl groups enhance metabolic stability and binding affinity compared to difluoro or non-fluorinated analogues .

Biological Activity

(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biochemical properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₉H₁₁ClF₆N₁O, characterized by the presence of both amino and hydroxyl functional groups along with a trifluoromethyl-substituted aromatic ring. Its unique structure contributes to its biological activities and makes it a valuable intermediate in pharmaceutical synthesis.

Target Enzymes:

The primary target of this compound is the NADPH-dependent carbonyl reductase. This enzyme catalyzes the asymmetric reduction process crucial for synthesizing chiral intermediates used in drug development.

Biochemical Pathways:

The compound is involved in various biochemical pathways, particularly in the production of neuroprotective agents. It facilitates the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, leading to the formation of valuable chiral products .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurological disorders. Its interaction with specific enzymes enhances its potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by microorganisms such as Trichoderma asperellum, which provides an efficient biocatalytic route for producing this chiral compound .

Biocatalytic Process

A notable study highlighted the use of Trichoderma asperellum ZJPH0810 for synthesizing this compound via a dual cosubstrate system. This method achieved a yield of 93.4% with an enantiomeric excess (ee) value exceeding 98%, showcasing its industrial viability .

Case Studies

-

Neurokinin-1 Receptor Antagonists:

This compound serves as an intermediate in synthesizing neurokinin-1 receptor antagonists like Aprepitant. These drugs are essential for managing chemotherapy-induced nausea and vomiting . -

Biochemical Pathway Analysis:

A study demonstrated that the compound's interaction with NADPH-dependent carbonyl reductase plays a critical role in producing chiral intermediates necessary for various therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | Enantiomer | Different biological activity due to chirality |

| 4-(Trifluoromethyl)phenyl ethanol | Lacks amino group | Used in different synthetic applications |

| (R)-1-(4-(Trifluoromethyl)phenyl)ethanol | Chiral alcohol | Different functional groups affecting reactivity |

The unique combination of chiral configuration and functional groups in this compound imparts distinct biological activities compared to structurally similar compounds.

Q & A

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. The HOMO of the aminoethanol moiety indicates nucleophilic sites, while the LUMO of electrophilic partners (e.g., carbonyls) can guide reaction feasibility. Compare with experimental data (e.g., reaction rates) to validate predictions .

Q. What analytical techniques resolve conflicting data on byproduct formation during scale-up?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) to identify trace byproducts. For example, residual 3,5-bis(trifluoromethyl)acetophenone may persist in scaled reactions; quantify via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.